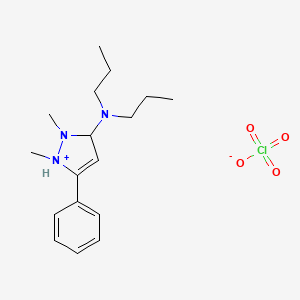
3-(Dipropylamino)-1,2-dimethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dipropylamino)-1,2-dimethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate is a complex organic compound with a unique structure that includes a pyrazolium core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dipropylamino)-1,2-dimethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate typically involves multiple steps. One common method includes the reaction of dipropylamine with 1,2-dimethyl-5-phenyl-2,3-dihydro-1H-pyrazole under controlled conditions. The resulting intermediate is then treated with perchloric acid to form the final product. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of perchloric acid and the potential hazards associated with large-scale chemical synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dipropylamino)-1,2-dimethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a critical role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
3-(Dipropylamino)-1,2-dimethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of thyroid disorders due to its perchlorate component
Industry: It is used in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of 3-(Dipropylamino)-1,2-dimethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate involves its interaction with specific molecular targets. The perchlorate ion competes with iodine for uptake by the thyroid gland, inhibiting the synthesis of thyroid hormones. This mechanism is particularly relevant in the context of hyperthyroidism treatment .
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium perchlorate: Used in similar applications, particularly in hyperthyroidism treatment.
Sodium perchlorate: Another compound with similar chemical properties and applications.
Ammonium perchlorate: Commonly used in industrial applications, including as an oxidizer in rocket propellants
Uniqueness
3-(Dipropylamino)-1,2-dimethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate is unique due to its specific structure, which combines a pyrazolium core with a perchlorate ion. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propriétés
Numéro CAS |
59803-65-5 |
|---|---|
Formule moléculaire |
C17H28ClN3O4 |
Poids moléculaire |
373.9 g/mol |
Nom IUPAC |
1,2-dimethyl-5-phenyl-N,N-dipropyl-1,3-dihydropyrazol-1-ium-3-amine;perchlorate |
InChI |
InChI=1S/C17H27N3.ClHO4/c1-5-12-20(13-6-2)17-14-16(18(3)19(17)4)15-10-8-7-9-11-15;2-1(3,4)5/h7-11,14,17H,5-6,12-13H2,1-4H3;(H,2,3,4,5) |
Clé InChI |
TWKPWSPINJHUPC-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)C1C=C([NH+](N1C)C)C2=CC=CC=C2.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



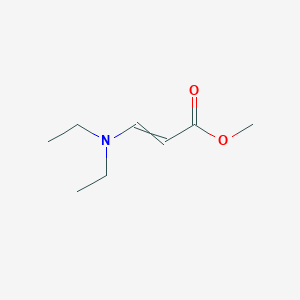


![4-Methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B14620692.png)
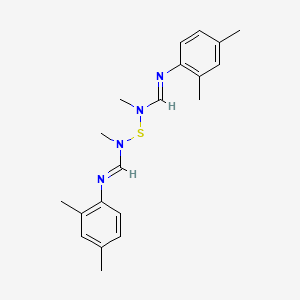

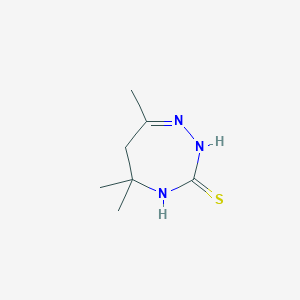

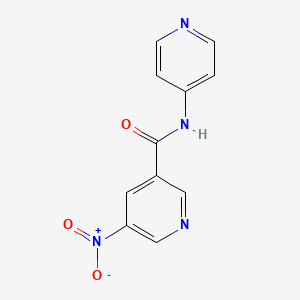
![Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylbutanoate](/img/structure/B14620730.png)
![8-Methoxy-1,3,7-trimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14620732.png)
![3-[3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B14620739.png)

